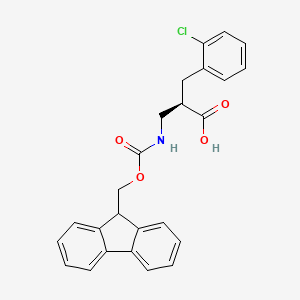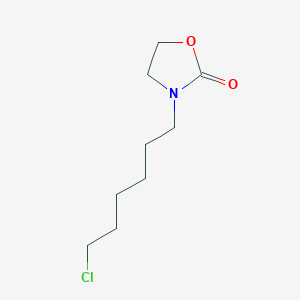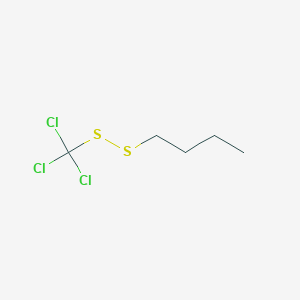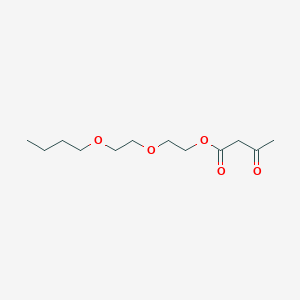
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate is an organic compound with the molecular formula C14H26O5. It is a derivative of ethyl 3-oxobutanoate, where the ethyl group is substituted with a 2-(2-butoxyethoxy)ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with 2-(2-butoxyethoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The enolate ion of ethyl 3-oxobutanoate reacts with the alkyl halide in an S_N2 reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-butoxyethoxy)ethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate involves its reactivity as a β-keto ester. The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions. The enolate ion formation is facilitated by the presence of the keto group, which stabilizes the negative charge on the α-carbon.
Comparison with Similar Compounds
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate can be compared with other β-keto esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar reactivity due to the presence of the keto group, this compound is unique due to the presence of the 2-(2-butoxyethoxy)ethyl group, which imparts different solubility and reactivity properties.
List of Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Methyl malonate
Properties
CAS No. |
6339-11-3 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H22O5/c1-3-4-5-15-6-7-16-8-9-17-12(14)10-11(2)13/h3-10H2,1-2H3 |
InChI Key |
KFTQDDKYVVHNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
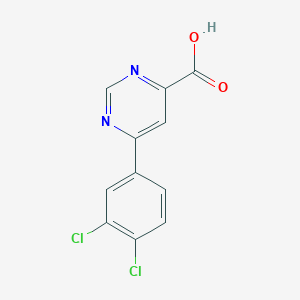

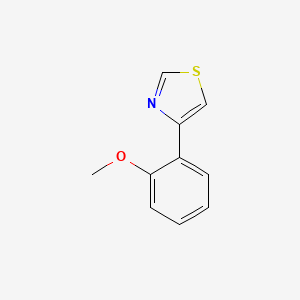
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
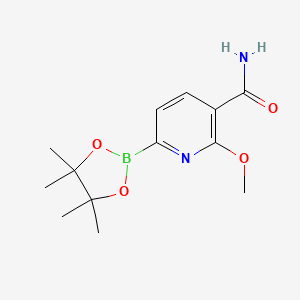
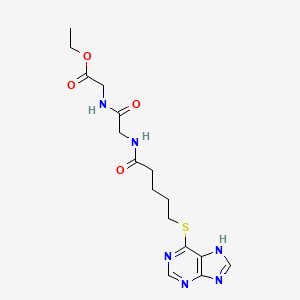

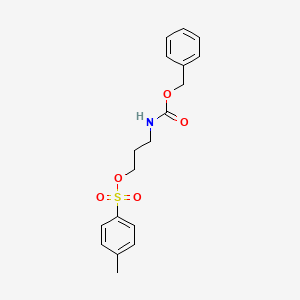
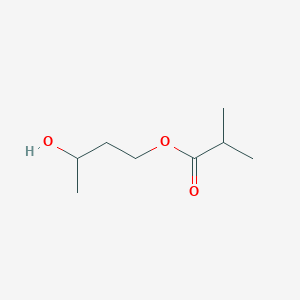
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
